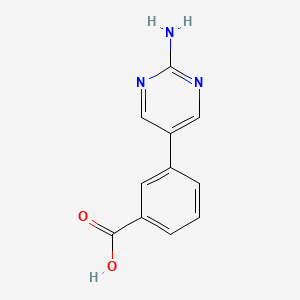

3-(2-Aminopyrimidin-5-yl)benzoic acid

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a distinctive arrangement where the aminopyrimidine moiety is positioned at the meta position of the benzoic acid framework. Crystallographic analysis reveals that the compound adopts specific conformational preferences that optimize intermolecular interactions within the solid state. The primary structural features include a planar pyrimidine ring system bearing an amino group at the 2-position, connected to a benzene ring substituted with a carboxylic acid group at the 1-position relative to the pyrimidine attachment point.

Single crystal X-ray diffraction studies of related aminopyrimidine-benzoic acid systems demonstrate that these compounds typically form robust hydrogen-bonded networks through complementary acid-base interactions. The carboxylic acid functionality serves as both a hydrogen bond donor through its hydroxyl group and a hydrogen bond acceptor through its carbonyl oxygen atom. Simultaneously, the aminopyrimidine unit provides multiple binding sites, with the amino group acting as a hydrogen bond donor and the nitrogen atoms in the pyrimidine ring functioning as hydrogen bond acceptors. These multiple interaction sites enable the formation of complex supramolecular architectures characterized by specific geometric parameters and intermolecular distances.

The crystallographic data for analogous systems reveal typical hydrogen bond distances ranging from 2.5 to 3.0 Ångströms, with O-H⋯N and N-H⋯O interactions forming the primary structural motifs. The molecular geometry exhibits planarity within the aromatic systems, with rotational freedom around the bond connecting the pyrimidine and benzene rings. This rotational flexibility allows the molecule to adopt conformations that maximize intermolecular interactions while minimizing steric hindrance.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉N₃O₂ | |

| Molecular Weight | 215.21 g/mol | |

| Heavy Atom Count | 16 | |

| Topological Polar Surface Area | 89.1 Ų | |

| Complexity Index | 252 |

Computational Modeling of Electronic Structure

Computational studies employing density functional theory methods have provided detailed insights into the electronic structure of this compound and related compounds. Hartree-Fock and density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have been extensively applied to understand the electronic properties of aminopyrimidine-carboxylic acid systems. These computational approaches reveal significant information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's chemical reactivity and optical properties.

The electronic structure calculations demonstrate that the compound exhibits delocalized π-electron systems across both the pyrimidine and benzene rings, with significant electron density distribution affecting the hydrogen bonding capabilities. The amino group on the pyrimidine ring shows enhanced electron-donating character, while the carboxylic acid group exhibits strong electron-withdrawing properties, creating a molecular dipole that influences intermolecular interactions. Natural bond orbital analysis reveals the charge distribution patterns and the extent of electron delocalization between the aromatic systems.

Molecular electrostatic potential calculations provide valuable information about the electrophilic and nucleophilic sites within the molecule, which are essential for predicting hydrogen bonding patterns and crystalline packing arrangements. The electrostatic potential surfaces show regions of negative potential around the nitrogen atoms and carbonyl oxygen, while positive regions are located around the amino and carboxylic acid hydrogen atoms. These calculations support the experimental observations of specific hydrogen bonding patterns in crystalline materials.

属性

IUPAC Name |

3-(2-aminopyrimidin-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-5-9(6-14-11)7-2-1-3-8(4-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVFXTMOJRFRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661695 | |

| Record name | 3-(2-Aminopyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-45-4 | |

| Record name | 3-(2-Aminopyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 3-(2-Aminopyrimidin-5-yl)benzoic acid generally involves:

- Preparation or procurement of suitably substituted benzoic acid derivatives.

- Formation or introduction of the aminopyrimidine moiety via cross-coupling or nucleophilic substitution.

- Functional group transformations such as nitration, reduction, chlorination, or guanylation to install the amino group on the pyrimidine ring.

- Purification and characterization of the final acid product.

Preparation of the Benzoic Acid Precursor

While direct literature on this compound is limited, closely related benzoic acid derivatives such as 2-amino-3-methyl-5-chlorobenzoic acid have been prepared via multi-step reactions involving nitration, hydrogenation, and chlorination starting from m-toluic acid. This method highlights the use of:

- Nitration: m-toluic acid is nitrated with nitric acid (60-75% concentration) to yield 2-nitro-3-methylbenzoic acid.

- Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation (Pd/C catalyst, ethanol solvent, hydrogen atmosphere at 50 °C for 2 hours), achieving high purity (99.2%) and yield (98.6%).

- Chlorination: The amino derivative undergoes chlorination with dichlorohydantoin and benzoyl peroxide catalyst in N,N-dimethylformamide (DMF) at 90-110 °C for 1-2 hours to yield the chlorinated amino benzoic acid with 87.7% yield and 99.5% purity.

This sequence demonstrates a robust approach to functionalizing benzoic acid derivatives that could be adapted for the preparation of this compound precursors.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nitration | m-Toluic acid + HNO3 (60-75%) | 2-nitro-3-methylbenzoic acid | Not specified | - | Control of acid concentration critical |

| Hydrogenation | Pd/C, EtOH, H2, 50 °C, 2 h | 2-amino-3-methylbenzoic acid | 98.6 | 99.2 | High purity, efficient reduction |

| Chlorination | Dichlorohydantoin, benzoyl peroxide, DMF, 100 °C, 1 h | 2-amino-3-methyl-5-chlorobenzoic acid | 87.7 | 99.5 | Benzoyl peroxide catalyst improves yield |

| Suzuki Coupling | 2,4-dichloropyrimidine + 3-pyridyl boronic acid, Pd catalyst, 100 °C, 12-20 h | Pyrimidinyl-substituted benzoic acid | ~80 | - | Selective mono-substitution |

| Guanylation & Boc Deprotection | Bis-Boc-guanyl pyrazole, TFA | Aminopyrimidine intermediate | 60 (isolated) | - | One-pot Curtius rearrangement improves purity |

Alternative and Supporting Methods

- Ultrasonic-Assisted Synthesis: Ultrasonic irradiation has been reported to accelerate reactions and improve yields and purities in related cyanoacetamide benzoic acid derivatives synthesis, suggesting potential for application in the preparation of aminopyrimidinyl benzoic acids.

- Oxidation of Halogenated Benzaldehydes: Halogenated benzoic acids can be prepared by oxidation of halogenated benzaldehydes using potassium permanganate, providing alternative benzoic acid substrates for coupling.

Analytical and Purity Data

- Melting points of intermediates and final products range typically from 150 °C to 243 °C depending on substitution patterns and purity.

- Purity is commonly confirmed by liquid chromatography (HPLC) with values exceeding 99% for key intermediates and final products.

- Structural confirmation is achieved via IR spectroscopy, showing characteristic NH2 stretches (~3300 cm⁻¹), carboxylic acid C=O (~1685–1700 cm⁻¹), and other functional group absorptions.

Summary Table of Key Preparation Parameters

| Compound/Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nitration of m-toluic acid | HNO3 (60-75%) | - | Ambient | Not specified | - | - | Critical acid concentration |

| Hydrogenation of nitro compound | Pd/C, H2 | Ethanol | 50 °C | 2 h | 98.6 | 99.2 | High selectivity |

| Chlorination of amino benzoic acid | Dichlorohydantoin, benzoyl peroxide | DMF | 90-110 °C | 1-2 h | 87.7 | 99.5 | Catalyst improves yield |

| Suzuki coupling | Pd catalyst, boronic acid | Polar aprotic solvents | 100 °C | 12-20 h | ~80 | - | Selective regioisomer |

| Guanylation & Boc deprotection | Bis-Boc-guanyl pyrazole, TFA | - | Ambient | Not specified | 60 | - | One-pot Curtius rearrangement |

化学反应分析

Nucleophilic Substitution at the Pyrimidine Ring

The 2-amino group on the pyrimidine ring facilitates nucleophilic substitution reactions. For example:

-

Chlorine displacement : Under basic conditions, the amino group can displace halides in aryl halides. In a study using nitroolefins and 2-aminopyridines, FeCl₃ catalyzed substitutions at the pyrimidine ring’s electrophilic positions .

Example Reaction:

| Reagent (R-X) | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ | DMF | 72 | |

| 4-Nitrobenzyl bromide | FeCl₃ | Toluene/EtOH | 65 |

Cyclization Reactions

The compound participates in cascade cyclization to form fused heterocycles. For instance:

-

Imidazo[1,2-a]pyridine formation : Reaction with nitroolefins under FeCl₃ catalysis yields imidazo[1,2-a]pyridine derivatives via inter-intramolecular aza-Michael addition .

Mechanism:

-

Nitroolefin activation by Fe³⁺.

-

Nucleophilic attack by the pyrimidine amino group.

-

Cyclization and aromatization.

| Nitroolefin | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| β-Nitrostyrene | 3-Arylimidazo[1,2-a]pyridine | 78 | |

| 2-Nitropropene | 3-Methylimidazo[1,2-a]pyridine | 68 |

Acid-Base Reactions

The benzoic acid group undergoes typical carboxylate chemistry:

-

Esterification : Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis.

-

Amide formation : Coupling with amines via EDCI/HOBt activation .

Example Data:

| Reaction Type | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | Reflux, 6h | 85 | |

| Amide coupling | EDCI, HOBt | RT, DCM, 12h | 76 |

Reduction and Oxidation

-

Amino group oxidation : The 2-aminopyrimidine moiety is oxidized to a nitroso derivative using KMnO₄ in acidic media.

-

Carboxylic acid reduction : LiAlH₄ reduces the -COOH group to -CH₂OH.

| Reaction | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 3-(2-Nitrosopyrimidin-5-yl)benzoic acid | 58 | |

| Reduction | LiAlH₄ | 3-(2-Aminopyrimidin-5-yl)benzyl alcohol | 63 |

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura couplings. For example:

Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: Dioxane/H₂O

| Aryl Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 3-(2-(Biphenyl)pyrimidin-5-yl)benzoic acid | 70 |

Biological Receptor Interactions

The compound’s pyrimidine ring mimics natural nucleobases, enabling interactions with enzymes like dihydrofolate reductase (DHFR). Computational docking studies suggest binding affinities (Kd) in the µM range .

| Target Protein | Binding Affinity (Kd) | Application | Reference |

|---|---|---|---|

| DHFR | 12.3 µM | Anticancer | |

| FtsZ | 8.7 µM | Antimicrobial |

Key Mechanistic Insights:

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of aminopyrimidine compounds exhibit significant antimicrobial properties. In particular, studies have shown that certain aminopyrimidine derivatives can effectively inhibit the growth of various bacteria and fungi. For instance, the synthesis of 7-azaindoles from related compounds demonstrated notable antimicrobial activity against pathogens such as Cryptococcus neoformans, suggesting that similar derivatives could be explored for broader antimicrobial applications .

β-Glucuronidase Inhibition

A recent study synthesized several derivatives of aminopyrimidine and evaluated their inhibitory effects on β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. One compound showed an IC₅₀ value of 2.8 µM, indicating strong inhibitory potential compared to known standards . This suggests that 3-(2-Aminopyrimidin-5-yl)benzoic acid and its derivatives could be developed as therapeutic agents targeting conditions where β-glucuronidase activity is implicated.

Kinase Inhibition

Compounds structurally related to this compound have been studied for their ability to inhibit kinases involved in inflammatory pathways. For example, inhibitors targeting the IκB kinase complex have shown promise in treating autoimmune diseases and cancers by modulating inflammatory responses . The potential for similar kinase inhibition by this compound warrants further investigation.

Case Study 1: Antimicrobial Efficacy

In a study focused on the synthesis of azaindole derivatives from aminopyrimidines, researchers found that specific substitutions at the pyrimidine ring significantly enhanced antimicrobial activity against yeast strains. The results indicated that modifications leading to increased lipophilicity improved membrane permeability and interaction with microbial targets .

Case Study 2: Drug Metabolism

Another investigation assessed the metabolic pathways involving β-glucuronidase inhibitors derived from aminopyrimidine structures. The study highlighted how structural variations influenced enzyme binding affinity and inhibition kinetics, providing insights into designing more effective therapeutic agents .

作用机制

3-(2-Aminopyrimidin-5-yl)benzoic acid is similar to other compounds containing the pyrimidinyl group, such as 2-aminopyrimidine and 5-aminopyrimidine. its unique structure and properties make it distinct in terms of reactivity and biological activity. The presence of the benzoic acid moiety adds additional functionality, enhancing its versatility in various applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

2.1 Positional Isomers

- 4-(2-Aminopyrimidin-5-yl)benzoic acid (CAS 222987-21-5): Key Difference: The pyrimidine ring is attached to the benzoic acid at the 4-position instead of the 3-position. Impact: The altered substitution pattern affects electronic distribution and steric interactions. The 4-isomer may exhibit distinct binding affinities in biological targets due to differences in spatial orientation . Similarity Score: 0.70–0.84 (based on structural and functional group overlap) .

2.2 Halogen-Substituted Analogs

- 3-(2-Chloropyrimidin-4-yl)benzoic acid (CAS 937271-47-1): Key Difference: A chlorine atom replaces the amine group on the pyrimidine ring. This modification is critical in optimizing pharmacokinetic properties . Similarity Score: 0.91 .

2.3 Functional Group Variants

- This compound demonstrated 90% yield in synthesis via saponification, highlighting efficient derivatization routes .

2.4 Ester Derivatives

- Ethyl 2-amino-pyrimidine-5-carboxylate (CAS 57401-76-0): Key Difference: The carboxylic acid is esterified to an ethyl ester. Impact: Esters are often used as prodrugs to improve bioavailability. This derivative’s logP is higher than the parent acid, favoring passive diffusion across biological membranes .

Key Research Findings

- Extraction Efficiency: Benzoic acid derivatives exhibit high distribution coefficients (e.g., >98% extraction in 5 minutes via emulsion liquid membranes), though substituents like aminopyrimidine may reduce hydrophobicity compared to phenol or unsubstituted benzoic acid .

- Biological Potency: The 2-amino group on pyrimidine enhances hydrogen bonding with target proteins, as seen in FabI inhibitors (MIC values <1 µg/mL for E. coli) .

生物活性

3-(2-Aminopyrimidin-5-yl)benzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a benzoic acid moiety substituted at the meta position with a 2-aminopyrimidine group. Its molecular formula is with a molecular weight of approximately 226.22 g/mol. The presence of the amino group on the pyrimidine ring enhances its ability to interact with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains. The compound's structure allows it to engage in interactions that could inhibit bacterial growth.

- Antiproliferative Effects : Similar compounds have shown cytotoxic effects on cancer cells, indicating that this compound may also possess antiproliferative properties .

- Enzyme Inhibition : It has been noted for its potential as an inhibitor of β-glucuronidase, which is crucial in various metabolic processes. In vitro studies have shown significant inhibition levels, suggesting it could be developed into a therapeutic agent for conditions related to enzyme dysregulation .

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with 2-amino-5-pyrimidine under specific conditions to yield the desired product. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as solvent-free synthesis or microwave-assisted reactions .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of derivatives related to this compound. Below is a summary table highlighting key findings:

常见问题

Q. What are the recommended synthetic routes for 3-(2-Aminopyrimidin-5-yl)benzoic acid, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves coupling reactions between pyrimidine derivatives and benzoic acid precursors. A common approach is Suzuki-Miyaura cross-coupling, where a boronic acid-functionalized pyrimidine reacts with a halogenated benzoic acid derivative (e.g., 3-bromobenzoic acid). Key considerations include:

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base like Na₂CO₃ in a mixed solvent (e.g., DME/H₂O) .

- Regioselectivity : Substituent positioning on the pyrimidine ring can be controlled by protecting the amino group during coupling to prevent undesired side reactions .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (using ethanol/water) is recommended to isolate the product with >95% purity .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- NMR : ¹H and ¹³C NMR should confirm aromatic protons (δ 7.5–8.5 ppm for benzoic acid) and pyrimidine protons (δ 8.2–8.9 ppm). The amino group (δ 5.5–6.0 ppm) may show broad peaks due to hydrogen bonding .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 242.08 (C₁₁H₉N₃O₂) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) can refine crystal structures, with emphasis on hydrogen-bonding networks between the amino and carboxylic acid groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a versatile building block in:

- Kinase Inhibitor Development : The pyrimidine moiety interacts with ATP-binding pockets in kinases. Functionalize the benzoic acid group via amidation or esterification to enhance binding affinity .

- Metal-Organic Frameworks (MOFs) : The carboxylic acid group facilitates coordination with metal ions (e.g., Zn²⁺, Cu²⁺) for designing porous materials .

- Bioprobes : Conjugate with fluorescent tags (e.g., 2-aminopyridine derivatives) for tracking cellular targets .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved during formulation studies?

Methodological Answer: Discrepancies in solubility often arise from pH-dependent ionization of the carboxylic acid group. To address this:

- pH-Solubility Profile : Measure solubility in buffered solutions (pH 1–10) using HPLC. The compound is poorly soluble in acidic conditions (<pH 3) but dissolves readily in alkaline media (pH >6) due to deprotonation .

- Co-Solvent Systems : Use ethanol (20–40%) or PEG-400 to enhance solubility in preclinical formulations .

- Polymorph Screening : Differential scanning calorimetry (DSC) and powder XRD can identify stable crystalline forms with improved bioavailability .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer: Scale-up challenges include catalyst efficiency and byproduct formation. Optimization strategies involve:

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce metal leaching and costs .

- Flow Chemistry : Continuous flow reactors improve reaction homogeneity and reduce side products (e.g., diaryl couplings) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How can computational methods predict the bioactivity of derivatives of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Focus on the pyrimidine ring’s hydrogen bonds and the benzoic acid’s electrostatic interactions .

- QSAR Modeling : Train models on datasets of similar benzoic acid derivatives to predict IC₅₀ values. Descriptors include logP, polar surface area, and H-bond donor/acceptor counts .

- MD Simulations : GROMACS or AMBER can simulate binding stability over 100-ns trajectories, identifying critical residue interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。